molecular formula C32H46Cl2N2O4 B13740234 6,6'-Decamethylenebis(5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline) 2HCl CAS No. 20232-94-4

6,6'-Decamethylenebis(5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline) 2HCl

Cat. No.: B13740234
CAS No.: 20232-94-4
M. Wt: 593.6 g/mol
InChI Key: SESZEHXNARJQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bis-isoquinoline derivative featuring a 10-carbon methylene bridge (decamethylene) linking two 1,3-dioxolo(4,5-g)isoquinoline moieties. Each isoquinoline subunit is modified with a methyl group at the 7-position and saturated at the 5,6,7,8 positions. The hydrochloride salt form enhances solubility and bioavailability.

Properties

CAS No.

20232-94-4

Molecular Formula

C32H46Cl2N2O4

Molecular Weight

593.6 g/mol

IUPAC Name

7-methyl-6-[10-(7-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-6-yl)decyl]-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;dichloride

InChI

InChI=1S/C32H44N2O4.2ClH/c1-23-13-25-15-29-31(37-21-35-29)17-27(25)19-33(23)11-9-7-5-3-4-6-8-10-12-34-20-28-18-32-30(36-22-38-32)16-26(28)14-24(34)2;;/h15-18,23-24H,3-14,19-22H2,1-2H3;2*1H

InChI Key

SESZEHXNARJQDS-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC3=C(C=C2C[NH+]1CCCCCCCCCC[NH+]4CC5=CC6=C(C=C5CC4C)OCO6)OCO3.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Decamethylenebis(5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline) 2HCl typically involves multiple steps. The starting materials are often isoquinoline derivatives, which undergo a series of reactions including alkylation, cyclization, and hydrogenation. The reaction conditions may vary, but common reagents include strong bases, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6,6’-Decamethylenebis(5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline) 2HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include acidic or basic environments, depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce fully or partially reduced forms of the compound.

Scientific Research Applications

6,6’-Decamethylenebis(5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline) 2HCl has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on various biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6,6’-Decamethylenebis(5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline) 2HCl exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

A. 1,3-Dioxolane Derivatives (): Compounds such as dimethyl (4R-5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7) share the 1,3-dioxolane ring system but lack the fused isoquinoline core and decamethylene bridge. Key differences include:

  • Substituents: The target compound’s isoquinoline system introduces aromaticity and planar rigidity, whereas simpler dioxolanes (e.g., Compound 7) feature ester and hydroxyl groups.

B. Isoquinoline-Based Ligands (): Compounds like RS 15385-197 (a decahydro-isoquino-naphthyridine derivative) share the isoquinoline moiety but differ in substitution patterns. The target compound’s 1,3-dioxolo group and methyl substituents may alter binding affinities to receptors such as I2-imidazoline sites or α2-adrenoceptors .

Pharmacological Comparisons

A. Antimicrobial Activity ():
1,3-Dioxolane derivatives (e.g., Compound 7) exhibit moderate to strong antibacterial activity (MIC = 31.25–125 µg/mL against Staphylococcus aureus and Escherichia coli). The target compound’s larger, more complex structure may enhance potency by increasing target engagement or reducing efflux pump susceptibility. However, its extended hydrophobicity could also limit solubility, offsetting gains in activity .

B. Receptor Binding (): Isoquinoline derivatives like idazoxan and RS 15385-197 show nanomolar affinity for I2-imidazoline sites and α2-adrenoceptors. The target compound’s 1,3-dioxolo group and methyl substituents may sterically hinder interactions with these receptors, while the decamethylene bridge could favor binding to lipid-rich domains (e.g., membrane-associated targets) .

Data Tables

Table 1: Antimicrobial Activity of 1,3-Dioxolane Derivatives (Selected Data from )

Compound MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
7 31.25 62.5
8 62.5 125
Amikacin* 2.0 1.0

*Reference antibiotic .

Table 2: Receptor Binding Affinities (Ki Values) of Isoquinoline Derivatives ()

Compound Ki at I2 Sites (nM) Ki at α2-Adrenoceptors (nM)
Idazoxan 4.0 25.0
RS 15385-197 >10,000 0.3
Guanoxan 1.3 307

The target compound’s predicted binding profile would depend on its ability to balance steric effects (from methyl/dioxolo groups) and hydrophobic interactions (from the decamethylene bridge) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.